
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is a complex organobismuth compound with the molecular formula C6H9BiNaO6S3+ It is known for its unique structure, which includes bismuth atoms coordinated with sulfur and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid typically involves the reaction of bismuth salts with thioglycolic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Chemistry
In chemistry, ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex coordination chemistry, making it valuable for the synthesis of novel compounds .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. The presence of bismuth, known for its antimicrobial activity, makes it a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development .
Industry
In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bismuth atoms in the compound can form coordination complexes with sulfur-containing amino acids, disrupting the normal function of proteins. This interaction can lead to antimicrobial effects by inhibiting the activity of essential enzymes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Methylenebis(thioacetic acid): Similar in structure but lacks the bismuth component.
Thioacetic acid: Contains sulfur but does not have the complex coordination seen in ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid.
Uniqueness
This compound is unique due to the presence of bismuth, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6267-15-8 |
|---|---|
Molecular Formula |
C6H9BiO6S3 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-[bis(carboxymethylsulfanyl)bismuthanylsulfanyl]acetic acid |
InChI |
InChI=1S/3C2H4O2S.Bi/c3*3-2(4)1-5;/h3*5H,1H2,(H,3,4);/q;;;+3/p-3 |
InChI Key |
ZZZOTEFWAQZZOL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)S[Bi](SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



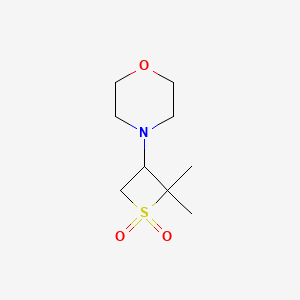
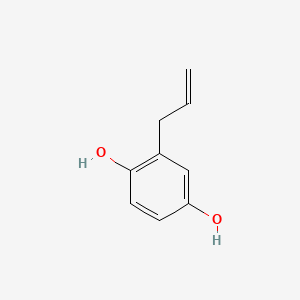
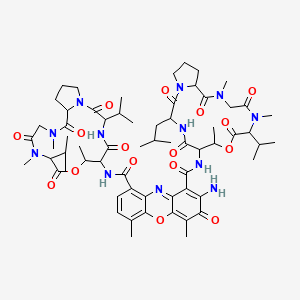
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
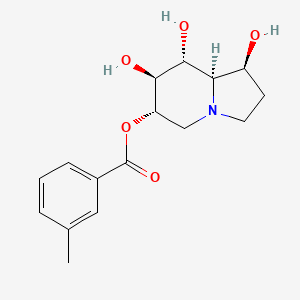

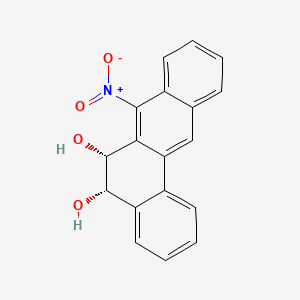
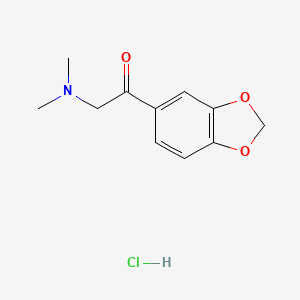
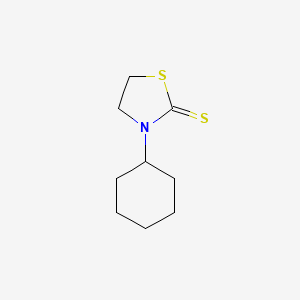
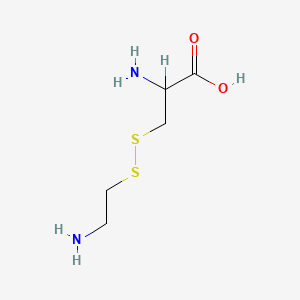
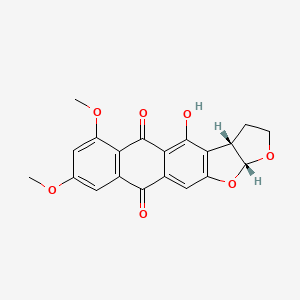

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
